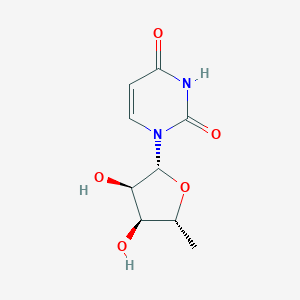

5'-Deoxyuridine

Overview

Description

5'-Deoxyuridine, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2O5 and its molecular weight is 228.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Applications :

- Herpes Simplex Virus : 5-Iodo-2'-deoxyuridine (5IDU) is effective in treating non-gonococcal urethritis by inhibiting thymidine uptake in DNA, which could be beneficial for herpes simplex virus treatment (Hutfield, 1964).

- Herpes Simplex Keratitis : 5-Trifluoromethyl-2'-deoxyuridine shows effectiveness against herpes simplex keratitis in rabbit corneas, suggesting potential use in herpetic keratitis (Kaufman & Heidelberger, 1964).

- Selective Activity Against Viruses : 5-Heteroaryl-substituted 2'-deoxyuridines demonstrate selective activity against herpes simplex virus type 1 and varicella zoster virus, likely dependent on phosphorylation by virus-specified thymidine kinase (Wigerinck et al., 1991).

Cancer Therapy and Sensitization :

- Boron Neutron Capture Therapy : 5-Carboranyl-2'-deoxyuridine is phosphorylated intracellularly and shows potential as a sensitizer for boron neutron capture therapy, with no significant cytotoxicity or antiviral activity observed (Schinazi et al., 1994).

- Radiation Sensitizing Agents : 5-Substituted uracil derivatives, particularly 5-(2-bromovinyl)-2'-deoxyuridine, are potential radiation sensitizing agents and anti-cancer agents (Walker et al., 1980).

- UVA-Induced Anticancer Agents : 5-Substituted-4-thio-2'-deoxyuridine nucleosides are potential UVA-induced anticancer agents due to their strong absorption at 340 nm (Zhang & Xu, 2011).

Cell Biology and DNA Replication :

- Mitochondrial DNA Replication : Studies show that mitochondrial DNA replication is semiconservative, similar to nuclear DNA replication, which is relevant in understanding cellular processes (Gross & Rabinowitz, 1969).

Mechanism of Action

Target of Action

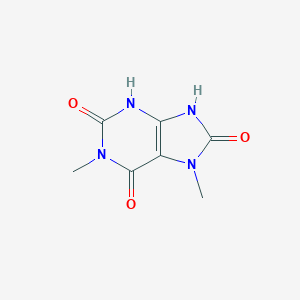

5’-Deoxyuridine primarily targets the enzyme thymidylate synthase (TS), which is crucial for DNA synthesis . TS is the rate-limiting enzyme in the de novo synthesis of 2’-deoxythymidine-5’-monophosphate (dTMP), a critical nucleotide for genome integrity and cellular economy in the DNA synthesis pathway .

Mode of Action

5’-Deoxyuridine acts as an antiviral agent by inhibiting viral replication. It substitutes itself for thymidine in viral DNA, which in turn inhibits thymidylate phosphorylase and viral DNA polymerases from functioning properly . This results in the inability of the virus to reproduce or infect/destroy tissue .

Biochemical Pathways

5’-Deoxyuridine affects the thymidylate biosynthesis pathway. It is converted to 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), which inhibits the de novo synthesis of 2’-deoxythymidine-5’-monophosphate (dTMP) . This inhibition of thymidylate synthase leads to the accumulation of dUMP in the DNA, causing DNA damage and cell death .

Pharmacokinetics (ADME Properties)

The absorption, distribution, metabolism, and excretion (ADME) properties of 5’-Deoxyuridine are crucial for its bioavailability and efficacy. Generally, drug-like molecules that satisfy Lipinski’s rule (Lipinski-compliant) and show a balance between lipophilicity and hydrophilicity would qualify it to be a drug-like molecule .

Result of Action

The incorporation of 5’-Deoxyuridine into DNA induces DNA damage through the formation of interstrand crosslinks . These are detected by the cell during DNA replication, which is reflected by phosphorylation of histone H2AX, arrest in the cell cycle progression, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5’-Deoxyuridine. For instance, factors such as pH, temperature, and the presence of other molecules can affect the stability of the active trimer of 2’-Deoxyuridine 5’-Triphosphate Nucleotide Hydrolase, a related compound . .

Safety and Hazards

Future Directions

The use of 5’-Deoxyuridine and its variants in the field of cancer treatment is an area of active research . For instance, single-stranded DNA (ssDNA) or RNA aptamers could conjugate with highly toxic chemotherapy drugs, toxins, therapeutic RNAs or other molecules as novel aptamer–drug conjugates (ApDCs), which are capable of significantly improving the therapeutic efficacy and reducing the systemic toxicity of drugs .

Biochemical Analysis

Biochemical Properties

5’-Deoxyuridine interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme thymidine phosphorylase, which catalyzes the reversible phosphorolysis of thymidine and deoxyuridine to their respective bases and 2-deoxyribose-1-phosphate . The nature of these interactions is primarily enzymatic, where 5’-Deoxyuridine fits into the active site of the enzyme, facilitating the catalytic process.

Cellular Effects

5’-Deoxyuridine can influence cell function in several ways. It can be incorporated into DNA during replication, potentially causing mutations and affecting gene expression . It can also impact cellular metabolism, as it is involved in the salvage pathway of pyrimidine metabolism .

Molecular Mechanism

The molecular mechanism of 5’-Deoxyuridine primarily involves its incorporation into DNA. It is converted to its active metabolite fluoro-deoxyuridine monophosphate (FdUMP) through nucleotide metabolic pathways for thymidine monophosphate (dTMP) and forms a ternary complex with thymidylate synthase (TS) and 5,10-methylenetetrahydro-folate (5,10-CH2THF), leading to the inhibition of TS .

Temporal Effects in Laboratory Settings

Over time, the effects of 5’-Deoxyuridine can change in laboratory settings. For instance, it has been observed that the incorporation of 5’-Deoxyuridine into DNA can lead to DNA damage over time, which is detected by the cell during DNA replication .

Dosage Effects in Animal Models

The effects of 5’-Deoxyuridine can vary with different dosages in animal models. For instance, at high doses, it can be cytotoxic, causing DNA damage through the formation of interstrand crosslinks .

Metabolic Pathways

5’-Deoxyuridine is involved in the pyrimidine salvage pathway, a metabolic pathway that recycles pyrimidine nucleosides. It is converted to dUMP, the immediate precursor of thymidine nucleotides, decreasing the intracellular concentration of dUTP so that uracil cannot be incorporated into DNA .

Transport and Distribution

5’-Deoxyuridine is transported and distributed within cells and tissues through various mechanisms. For instance, it can be transported across cell membranes via nucleoside transporters .

Subcellular Localization

The subcellular localization of 5’-Deoxyuridine is primarily in the nucleus, where it can be incorporated into DNA. It may also be present in the cytoplasm, where it can be metabolized or prepared for incorporation into DNA .

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h2-4,6-8,13-14H,1H3,(H,10,12,15)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBAOANSQGKRHF-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332158 | |

| Record name | 5'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15958-99-3 | |

| Record name | 5'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

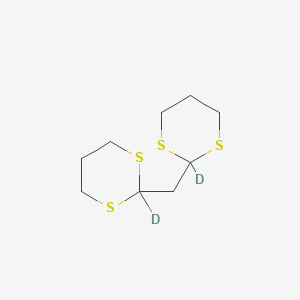

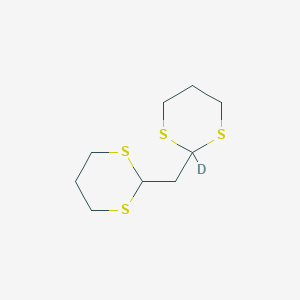

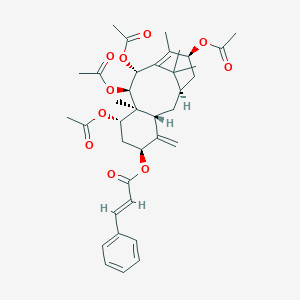

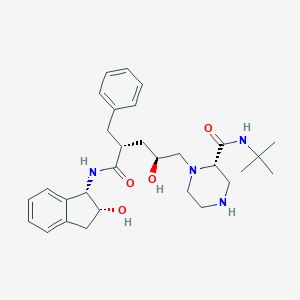

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B26189.png)

![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)

![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)